molecular formula C18H22F3N5O B12230504 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B12230504
M. Wt: 381.4 g/mol
InChI Key: PCJHRXRRQJRAMV-UHFFFAOYSA-N
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Description

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound with a unique structure that includes a pyridazinyl group, a pyrrolidinyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyridazinyl and pyrrolidinyl intermediates, followed by their coupling with the pyrimidine core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22F3N5O

Molecular Weight

381.4 g/mol

IUPAC Name

3-tert-butyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C18H22F3N5O/c1-17(2,3)13-4-5-16(25-24-13)27-10-12-6-7-26(9-12)15-8-14(18(19,20)21)22-11-23-15/h4-5,8,11-12H,6-7,9-10H2,1-3H3

InChI Key

PCJHRXRRQJRAMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

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